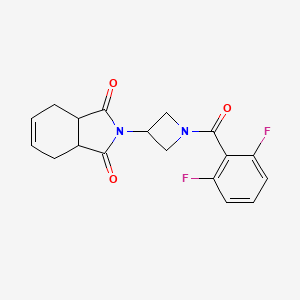![molecular formula C19H15N3O2S2 B2367040 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-33-7](/img/structure/B2367040.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as MTPS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTPS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit antioxidant properties, making them relevant in combating oxidative stress. These compounds can scavenge free radicals and protect cells from damage caused by reactive oxygen species (ROS). Research has identified novel thiazolo[4,5-b]pyridines with high antioxidant activity .
Antimicrobial Activity
Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial effects. These compounds may serve as potential agents against bacterial, fungal, and viral infections. Researchers have synthesized and evaluated novel analogues for their antimicrobial properties .
Herbicidal Applications
Thiazolo[4,5-b]pyridines have been explored as herbicides. Their ability to inhibit specific plant enzymes or pathways makes them valuable in weed control. Novel derivatives with herbicidal activity have been developed .
Anti-inflammatory Effects
Certain thiazolo[4,5-b]pyridines exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce inflammation. Researchers have investigated their potential as anti-inflammatory agents .
Antifungal Properties
Thiazolo[4,5-b]pyridines have been studied for their antifungal activity. They may inhibit fungal growth and serve as promising candidates for antifungal drug development .
Antitumor Potential
Novel thiazolo[4,5-b]pyridines have shown antitumor effects. These compounds could be explored further as potential anticancer agents. Their mechanisms of action and selectivity against tumor cells are areas of ongoing research .
Histamine H3 Receptor Antagonists
Some thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These compounds may play a role in modulating histaminergic signaling and have implications in neurological and immune-related disorders .
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of cellular signaling. This results in the disruption of various downstream signaling pathways involved in cell growth and survival .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth. By inhibiting PI3K, this compound prevents the activation of AKT, thereby inhibiting mTOR, which leads to a decrease in cell proliferation and growth .
Pharmacokinetics
The potency of the compound, as indicated by an ic50 value of 36 nM, suggests that it may have good bioavailability .
Result of Action
The result of the action of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a potent inhibition of PI3K. This leads to a disruption of downstream signaling pathways, resulting in decreased cell proliferation and growth . This makes it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-12-14(18-21-17-8-5-11-20-19(17)25-18)9-10-16(13)22-26(23,24)15-6-3-2-4-7-15/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUYEQMYNHDJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)

![N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2366967.png)
![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)
![1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2366969.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/no-structure.png)
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)